2,2-dimethyl-N-(3-pyridinyl)butanamide
Description
2,2-Dimethyl-N-(3-pyridinyl)butanamide is a synthetic amide derivative featuring a pyridine ring substituted at the 3-position and a branched butanamide backbone. This compound has garnered attention in medicinal chemistry due to its role as a selective cannabinoid receptor 2 (CB2) agonist. Structural optimization studies revealed that replacing a phenyl ring with a pyridine moiety in amide-based ligands significantly improved selectivity and pharmacological profiles . The 2,2-dimethyl group on the butanamide chain enhances metabolic stability, while the pyridine ring contributes to target binding affinity.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26g/mol |
IUPAC Name |
2,2-dimethyl-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C11H16N2O/c1-4-11(2,3)10(14)13-9-6-5-7-12-8-9/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
AORGWISEAHRPEG-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CN=CC=C1 |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
2,2-Dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide
Structural Features :
- Pyridine ring substituted with methyl and morpholinomethyl groups.
- Same 2,2-dimethylbutanamide backbone.
Functional Differences :
- Exhibits 100-fold selectivity for CB2 over CB1 receptors, attributed to the morpholinomethyl group enhancing interactions with CB2’s hydrophobic binding pocket .
- Improved metabolic stability compared to earlier phenyl-containing analogs.
Table 1: Pharmacological Comparison
| Compound | Target | Selectivity (CB2/CB1) | Metabolic Stability |
|---|---|---|---|
| 2,2-Dimethyl-N-(3-pyridinyl)butanamide | CB2 | 10-fold | Moderate |
| 2,2-Dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide | CB2 | 100-fold | High |
N-(2-Chloro-3-pyridinyl)butanamide
Structural Features :
- Chloro substituent at the 2-position of the pyridine ring.
Functional Differences :
Key Insight : The absence of dimethyl groups reduces steric hindrance, allowing for broader interactions with bacterial enzymes but diminishing receptor selectivity.
2-Ethyl-N-(3-pyridinylmethyl)butanamide
Structural Features :
- Ethyl branch on the butanamide chain.
- Pyridine ring connected via a methylene bridge.
Functional Differences :
- The ethyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- No reported cannabinoid receptor activity; primarily studied in metabolic pathways due to its structural flexibility .
RIPA 56 (N-Hydroxy-2,2-dimethyl-N-(phenylmethyl)butanamide)
Structural Features :
- N-hydroxy and benzyl substituents instead of pyridine.
- Shared 2,2-dimethylbutanamide backbone.
Functional Differences :
Table 2: Kinase vs. Receptor Targeting
| Compound | Biological Target | Mechanism of Action |
|---|---|---|
| This compound | CB2 Receptor | Agonism via pyridine interaction |
| RIPA 56 | RIP1 Kinase | Inhibition via N-hydroxy binding |
2-Methyl-N-(2'-phenylethyl)-butanamide and 3-Methyl-N-(2'-phenylethyl)-butanamide
Structural Features :
- Branched methyl groups on the butanamide chain.
- Phenylethyl substituent instead of pyridine.
Functional Differences :
- Inhibit bacterial quorum sensing (QS) in Burkholderia glumae by disrupting acyl-homoserine lactone signaling .
- The phenylethyl group facilitates hydrophobic interactions with QS proteins, a target divergence from mammalian receptors.
Structural-Activity Relationship (SAR) Insights
- Pyridine Substitution: 3-Pyridinyl groups favor CB2 binding, while 2-chloro or morpholinomethyl substitutions modulate selectivity and stability .
- Amide Branching : 2,2-Dimethyl groups enhance metabolic stability but may reduce solubility compared to linear chains .
- Functional Groups : Hydroxy or benzyl substituents redirect activity toward kinase inhibition, underscoring the importance of electronic and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
